Disulfiram
Disulfiram
Tetraethylthiuram disulfide appears as odorless or almost odorless white or almost white to tan powder. Unpleasant taste with metallic or garlic aftertaste. pH of a solution obtained by shaking 1 g with 30 mL of water is 6 to 8. (NTP, 1992)
Disulfiram is an organic disulfide that results from the formal oxidative dimerisation of N,N-diethyldithiocarbamic acid. A multi-enzyme inhibitor that is used in alcohol aversion therapy and also exhibits anticancer properties. It has a role as an EC 1.2.1.3 [aldehyde dehydrogenase (NAD(+))] inhibitor, an angiogenesis inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an EC 3.1.1.1 (carboxylesterase) inhibitor, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, a fungicide, an apoptosis inducer, a NF-kappaB inhibitor, an antineoplastic agent and a ferroptosis inducer. It is an organic disulfide and an organosulfur acaricide.
A carbamate derivative used as an alcohol deterrent. It is a relatively nontoxic substance when administered alone, but markedly alters the intermediary metabolism of alcohol. When alcohol is ingested after administration of disulfiram, blood acetaldehyde concentrations are increased, followed by flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms (acetaldehyde syndrome). It acts by inhibiting aldehyde dehydrogenase.
Disulfiram is an Aldehyde Dehydrogenase Inhibitor. The mechanism of action of disulfiram is as an Acetyl Aldehyde Dehydrogenase Inhibitor.
Disulfiram is an alcohol deterrent used as an adjunct to treatment of chronic alcoholism, based upon its ability to cause an aversive reaction when taken with alcohol. Disulfiram has been associated with a low rate of with serum aminotransferase elevations during chronic therapy and has been linked to clinically apparent acute liver injury which can be severe and result in fatality.
Disulfiram is a natural product found in Coprinopsis atramentaria with data available.
Disulfiram is an orally bioavailable carbamoyl derivative and a proteasome inhibitor that is used in the treatment of alcoholism, with potential antineoplastic and chemosensitizing activities. Disulfiram (DSF) may help to treat alcoholism by irreversibly binding to and inhibiting acetaldehyde dehydrogenase, an enzyme that oxidizes the ethanol metabolite acetaldehyde into acetic acid. Inhibition of acetaldehyde dehydrogenase leads to an accumulation of acetaldehyde and produces a variety of very unpleasant symptoms, which together are referred to as the disulfiram-ethanol reaction (DER). In addition, DSF has a strong ability to chelate metals and its antineoplastic activity is highly dependent upon binding to copper (Cu), a metal that selectively accumulates in cancer cells. DSF/Cu generates reactive oxygen species (ROS) and inhibits proteasome activity, leading to an accumulation of ubiquitinated proteins; both of these processes result in induction of apoptosis. Also, DSF/Cu inhibits various cancer-specific pathways, which leads to inhibition of tumor cell growth.
A carbamate derivative used as an alcohol deterrent. It is a relatively nontoxic substance when administered alone, but markedly alters the intermediary metabolism of alcohol. When alcohol is ingested after administration of disulfiram, blood acetaldehyde concentrations are increased, followed by flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms (acetaldehyde syndrome). It acts by inhibiting aldehyde dehydrogenase. [PubChem]
Disulfiram is an organic disulfide that results from the formal oxidative dimerisation of N,N-diethyldithiocarbamic acid. A multi-enzyme inhibitor that is used in alcohol aversion therapy and also exhibits anticancer properties. It has a role as an EC 1.2.1.3 [aldehyde dehydrogenase (NAD(+))] inhibitor, an angiogenesis inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an EC 3.1.1.1 (carboxylesterase) inhibitor, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, a fungicide, an apoptosis inducer, a NF-kappaB inhibitor, an antineoplastic agent and a ferroptosis inducer. It is an organic disulfide and an organosulfur acaricide.
A carbamate derivative used as an alcohol deterrent. It is a relatively nontoxic substance when administered alone, but markedly alters the intermediary metabolism of alcohol. When alcohol is ingested after administration of disulfiram, blood acetaldehyde concentrations are increased, followed by flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms (acetaldehyde syndrome). It acts by inhibiting aldehyde dehydrogenase.
Disulfiram is an Aldehyde Dehydrogenase Inhibitor. The mechanism of action of disulfiram is as an Acetyl Aldehyde Dehydrogenase Inhibitor.
Disulfiram is an alcohol deterrent used as an adjunct to treatment of chronic alcoholism, based upon its ability to cause an aversive reaction when taken with alcohol. Disulfiram has been associated with a low rate of with serum aminotransferase elevations during chronic therapy and has been linked to clinically apparent acute liver injury which can be severe and result in fatality.
Disulfiram is a natural product found in Coprinopsis atramentaria with data available.
Disulfiram is an orally bioavailable carbamoyl derivative and a proteasome inhibitor that is used in the treatment of alcoholism, with potential antineoplastic and chemosensitizing activities. Disulfiram (DSF) may help to treat alcoholism by irreversibly binding to and inhibiting acetaldehyde dehydrogenase, an enzyme that oxidizes the ethanol metabolite acetaldehyde into acetic acid. Inhibition of acetaldehyde dehydrogenase leads to an accumulation of acetaldehyde and produces a variety of very unpleasant symptoms, which together are referred to as the disulfiram-ethanol reaction (DER). In addition, DSF has a strong ability to chelate metals and its antineoplastic activity is highly dependent upon binding to copper (Cu), a metal that selectively accumulates in cancer cells. DSF/Cu generates reactive oxygen species (ROS) and inhibits proteasome activity, leading to an accumulation of ubiquitinated proteins; both of these processes result in induction of apoptosis. Also, DSF/Cu inhibits various cancer-specific pathways, which leads to inhibition of tumor cell growth.
A carbamate derivative used as an alcohol deterrent. It is a relatively nontoxic substance when administered alone, but markedly alters the intermediary metabolism of alcohol. When alcohol is ingested after administration of disulfiram, blood acetaldehyde concentrations are increased, followed by flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms (acetaldehyde syndrome). It acts by inhibiting aldehyde dehydrogenase. [PubChem]
Brand Name:
Vulcanchem
CAS No.:
97-77-8
VCID:
VC0526330
InChI:
InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3
SMILES:
CCN(CC)C(=S)SSC(=S)N(CC)CC
Molecular Formula:
C10H20N2S4
C10H20N2S4
((C2H5)2NCS)2S2
C10H20N2S4
((C2H5)2NCS)2S2
Molecular Weight:
296.5 g/mol
Disulfiram
CAS No.: 97-77-8
Cat. No.: VC0526330
Molecular Formula: C10H20N2S4
C10H20N2S4
((C2H5)2NCS)2S2
Molecular Weight: 296.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Tetraethylthiuram disulfide appears as odorless or almost odorless white or almost white to tan powder. Unpleasant taste with metallic or garlic aftertaste. pH of a solution obtained by shaking 1 g with 30 mL of water is 6 to 8. (NTP, 1992) Disulfiram is an organic disulfide that results from the formal oxidative dimerisation of N,N-diethyldithiocarbamic acid. A multi-enzyme inhibitor that is used in alcohol aversion therapy and also exhibits anticancer properties. It has a role as an EC 1.2.1.3 [aldehyde dehydrogenase (NAD(+))] inhibitor, an angiogenesis inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an EC 3.1.1.1 (carboxylesterase) inhibitor, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, a fungicide, an apoptosis inducer, a NF-kappaB inhibitor, an antineoplastic agent and a ferroptosis inducer. It is an organic disulfide and an organosulfur acaricide. A carbamate derivative used as an alcohol deterrent. It is a relatively nontoxic substance when administered alone, but markedly alters the intermediary metabolism of alcohol. When alcohol is ingested after administration of disulfiram, blood acetaldehyde concentrations are increased, followed by flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms (acetaldehyde syndrome). It acts by inhibiting aldehyde dehydrogenase. Disulfiram is an Aldehyde Dehydrogenase Inhibitor. The mechanism of action of disulfiram is as an Acetyl Aldehyde Dehydrogenase Inhibitor. Disulfiram is an alcohol deterrent used as an adjunct to treatment of chronic alcoholism, based upon its ability to cause an aversive reaction when taken with alcohol. Disulfiram has been associated with a low rate of with serum aminotransferase elevations during chronic therapy and has been linked to clinically apparent acute liver injury which can be severe and result in fatality. Disulfiram is a natural product found in Coprinopsis atramentaria with data available. Disulfiram is an orally bioavailable carbamoyl derivative and a proteasome inhibitor that is used in the treatment of alcoholism, with potential antineoplastic and chemosensitizing activities. Disulfiram (DSF) may help to treat alcoholism by irreversibly binding to and inhibiting acetaldehyde dehydrogenase, an enzyme that oxidizes the ethanol metabolite acetaldehyde into acetic acid. Inhibition of acetaldehyde dehydrogenase leads to an accumulation of acetaldehyde and produces a variety of very unpleasant symptoms, which together are referred to as the disulfiram-ethanol reaction (DER). In addition, DSF has a strong ability to chelate metals and its antineoplastic activity is highly dependent upon binding to copper (Cu), a metal that selectively accumulates in cancer cells. DSF/Cu generates reactive oxygen species (ROS) and inhibits proteasome activity, leading to an accumulation of ubiquitinated proteins; both of these processes result in induction of apoptosis. Also, DSF/Cu inhibits various cancer-specific pathways, which leads to inhibition of tumor cell growth. A carbamate derivative used as an alcohol deterrent. It is a relatively nontoxic substance when administered alone, but markedly alters the intermediary metabolism of alcohol. When alcohol is ingested after administration of disulfiram, blood acetaldehyde concentrations are increased, followed by flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms (acetaldehyde syndrome). It acts by inhibiting aldehyde dehydrogenase. [PubChem] |
|---|---|
| CAS No. | 97-77-8 |
| Molecular Formula | C10H20N2S4 C10H20N2S4 ((C2H5)2NCS)2S2 |
| Molecular Weight | 296.5 g/mol |
| IUPAC Name | diethylcarbamothioylsulfanyl N,N-diethylcarbamodithioate |
| Standard InChI | InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3 |
| Standard InChI Key | AUZONCFQVSMFAP-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=S)SSC(=S)N(CC)CC |
| Canonical SMILES | CCN(CC)C(=S)SSC(=S)N(CC)CC |
| Appearance | White to off-white solid powder. |
| Boiling Point | 243 °F at 17 mmHg (NTP, 1992) 117 °C at 17 mm Hg at 2.3kPa: 117 °C 243 °F |
| Colorform | WHITE TO OFF-WHITE CRYSTALLINE POWDER Light-gray powder White, yellowish, or light-gray powder. |
| Melting Point | 158 °F (NTP, 1992) 71.5 °C 71 °C 158 °F |
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